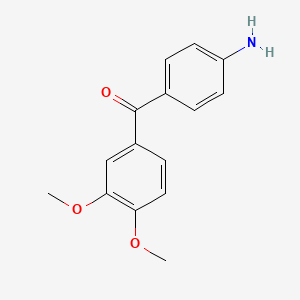
(4-氨基苯基)(3,4-二甲氧基苯基)甲酮
描述
“(4-Aminophenyl)(3,4-dimethoxyphenyl)methanone” is a chemical compound with the molecular formula C15H15NO3. It has a molecular weight of 257.29 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15NO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,16H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.科学研究应用
溴化和 O-脱甲基化
(4-氨基苯基)(3,4-二甲氧基苯基)甲酮及其衍生物因其在溴化反应中的反应性而备受关注。在相关化合物的溴化过程中观察到选择性的 O-脱甲基化,导致形成溴酚衍生物。这些产品在各种化学合成过程中具有重要意义,可用于开发更复杂的化学实体(Çetinkaya 等人,2011)。
抗氧化特性
研究表明,(4-氨基苯基)(3,4-二甲氧基苯基)甲酮的溴酚衍生物表现出显着的抗氧化特性。这些特性对于对抗氧化应激至关重要,氧化应激是导致各种疾病和衰老过程的一个因素。这些化合物的抗氧化活性已与标准抗氧化剂进行了比较,显示了它们在治疗应用中的潜力(Çetinkaya 等人,2012)。
碳酸酐酶抑制剂特性
(4-氨基苯基)(3,4-二甲氧基苯基)甲酮的某些衍生物已被确定为碳酸酐酶的抑制剂,碳酸酐酶是一种参与许多生理过程的酶。抑制这种酶在青光眼、癫痫和骨质疏松症等疾病的治疗中具有治疗潜力。由相关化合物合成的溴酚对人胞质碳酸酐酶 II 表现出不同程度的抑制活性,突出了它们作为候选药物的潜力(Balaydın 等人,2012)。
抗肿瘤特性
已经合成了(4-氨基苯基)(3,4-二甲氧基苯基)甲酮的衍生物,并显示出对致瘤细胞系的选择性细胞毒性。这些化合物对癌细胞的效力突出了它们在开发新的抗癌剂中的潜力(Hayakawa 等人,2004)。
聚合物化学应用
在聚合物化学中,(4-氨基苯基)(3,4-二甲氧基苯基)甲酮的衍生物已被用于合成新的聚酰亚胺。这些聚酰亚胺在可见光区域表现出优异的热性能和透明性,使其适用于包括电子和涂层在内的各种工业应用(李等人,2006)。
安全和危害
属性
IUPAC Name |
(4-aminophenyl)-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRVUYRIQZHZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate](/img/structure/B2607517.png)
![(E)-4-(Dimethylamino)-N-[2-(3,3-dimethyl-2H-indol-1-yl)ethyl]but-2-enamide](/img/structure/B2607518.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2607519.png)
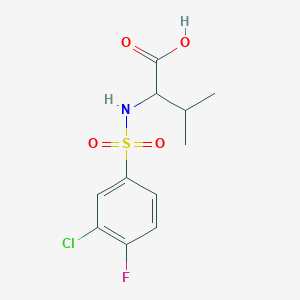
![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one](/img/structure/B2607522.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide](/img/structure/B2607530.png)
![1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2607531.png)
![7-(4-ethoxyphenyl)-3-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2607532.png)

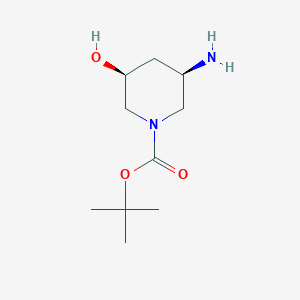
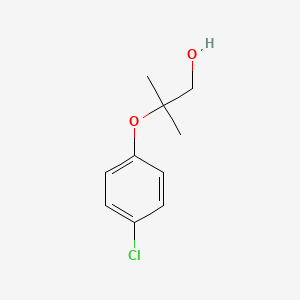
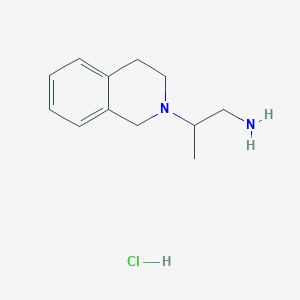
![4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2607539.png)